3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride

Medicinal chemistry Building block procurement Lead optimization

3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride (CAS 1220027-03-1) is a halogenated piperidine derivative with molecular formula C13H19BrClNO and molecular weight 320.65 g/mol, typically supplied at 95% purity. The compound features a piperidine ring substituted at the 3-position with a 4-bromo-3-methylphenoxymethyl moiety via a methylene ether bridge.

Molecular Formula C13H19BrClNO
Molecular Weight 320.65 g/mol
CAS No. 1220027-03-1
Cat. No. B1527400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride
CAS1220027-03-1
Molecular FormulaC13H19BrClNO
Molecular Weight320.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CCCNC2)Br.Cl
InChIInChI=1S/C13H18BrNO.ClH/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H
InChIKeyLILHOTKWKGGEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride (CAS 1220027-03-1): Structural Identity and Procurement Baseline


3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride (CAS 1220027-03-1) is a halogenated piperidine derivative with molecular formula C13H19BrClNO and molecular weight 320.65 g/mol, typically supplied at 95% purity [1]. The compound features a piperidine ring substituted at the 3-position with a 4-bromo-3-methylphenoxymethyl moiety via a methylene ether bridge. This structural architecture places it within the broader class of (phenoxymethyl)piperidines, a scaffold extensively investigated for sigma receptor binding and as a versatile building block in medicinal chemistry [2]. Its hydrochloride salt form ensures defined stoichiometry and enhanced stability for research and development applications.

Why 3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Within the (bromo-methylphenoxy)piperidine family, seemingly minor structural variations produce distinct molecular properties that directly impact experimental design and procurement decisions. The target compound's 3-position piperidine substitution, combined with its 4-bromo-3-methylphenyl regiochemistry and the critical methylene ether linker, defines a unique pharmacophoric geometry absent in direct-ether analogs or positional isomers [1]. In sigma receptor ligand classes, N-substitution position and linker length have been shown to influence dissociation constants by orders of magnitude, and the presence of a 3-methyl substituent further modulates lipophilicity and steric bulk relative to des-methyl analogs [2]. Generic interchange with 4-substituted or direct-ether congeners risks invalidating SAR conclusions, altering solubility profiles, and compromising synthetic route compatibility. The sections below present the specific, dimension-by-dimension quantitative evidence that substantiates these differentiation claims.

Quantitative Differentiation of 3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride vs. Closest Analogs


Molecular Weight Differentiation: Methylene Ether Linker vs. Direct Ether Congeners

The target compound bears a methylene ether (-O-CH2-) bridge connecting the piperidine ring to the 4-bromo-3-methylphenoxy group, resulting in a molecular weight of 320.65 g/mol (free base + HCl) [1]. In contrast, the closest direct-ether analog, 3-(4-bromo-3-methylphenoxy)piperidine hydrochloride (CAS 1219967-99-3), lacks this methylene spacer and has a molecular weight of 306.63 g/mol—a difference of 14.02 Da corresponding to one CH2 unit . This mass increment is not trivial; the additional rotatable bond introduced by the methylene group alters the conformational freedom and potential pharmacophoric reach of the basic piperidine nitrogen relative to the aromatic ring system.

Medicinal chemistry Building block procurement Lead optimization

Piperidine Substitution Position: 3- vs. 4-Attachment Topological Polar Surface Area and Steric Implications

The target compound attaches the phenoxymethyl group at the piperidine 3-position, yielding a topological polar surface area (TPSA) of 21.3 Ų [1]. Its 4-position regioisomer, 4-[(4-bromo-3-methylphenoxy)methyl]piperidine hydrochloride (CAS 1220032-80-3), shares the identical molecular formula and TPSA . However, the differential positioning of the basic amine relative to the aromatic substituent alters the spatial orientation of the hydrogen bond donor (the protonated piperidine NH). In sigma receptor pharmacophore models derived from halogenated 4-(phenoxymethyl)piperidines, moving the N-substitution from the 4-position to the 3-position significantly impacts the relative geometry of the cationic nitrogen and the hydrophobic aromatic regions, a critical determinant of sigma-1 vs. sigma-2 selectivity [2].

Sigma receptor ligand design Physicochemical profiling Blood-brain barrier permeability

Aromatic Substitution Regiochemistry: 4-Bromo-3-methyl vs. 2-Methyl and Des-Methyl Analogs

The 4-bromo-3-methyl substitution pattern on the phenoxy ring defines a specific electronic and steric environment. In the target compound, the bromine atom occupies the para position relative to the ether oxygen, while the methyl group is meta. The regioisomer 3-[(4-bromo-2-methylphenoxy)methyl]piperidine (CAS 946713-55-9) places the methyl group ortho to the ether linkage, creating steric hindrance that can restrict rotation of the phenoxy ring and alter the dihedral angle between the aromatic plane and the methylene bridge. The des-methyl analog, 3-[(4-bromophenoxy)methyl]piperidine hydrochloride (CAS 214148-49-9), lacks the methyl group entirely, reducing molecular weight by 14.03 Da and lowering computed lipophilicity. Published logP data for C13H19BrClNO isomers in this chemotype cluster between 4.05 and 4.77, demonstrating that even subtle regiochemical changes produce measurable lipophilicity shifts that affect solubility and membrane permeability .

Structure-activity relationship Halogen bonding LogP modulation

Purity Specifications and Salt Form Definition: Procurement-Grade Differentiation

The target compound is supplied as a defined hydrochloride salt (1:1 stoichiometry) with standard purity specification of 95% from multiple vendors including AKSci (catalog 0876DN) . The HCl salt form ensures consistent protonation state of the piperidine nitrogen, which is critical for reproducible solubility and biological assay behavior. In contrast, the closest 2-methyl regioisomer, 3-[(4-bromo-2-methylphenoxy)methyl]piperidine (CAS 946713-55-9), is predominantly available only as the free base (MW 284.19 g/mol), introducing variables in protonation state and solubility that must be independently controlled by the end user . The 3-[(2-bromo-4-methylphenoxy)methyl]piperidine hydrochloride (CAS 1185303-89-2, catalog AKSci 0520AD) offers comparable 95% purity HCl salt form with identical molecular weight (320.65 g/mol) but differs exclusively in the bromine/methyl regioisomerism .

Chemical procurement Quality control Reproducibility

Hydrogen Bond Donor/Acceptor Profile and Drug-Likeness: Lipinski Parameter Comparison

The target compound presents 2 hydrogen bond donors (piperidine NH⁺, HCl counterion) and 2 hydrogen bond acceptors (ether oxygen, piperidine nitrogen), with a rotatable bond count of 3 and molecular weight of 320.65 g/mol, placing it within Lipinski Rule of 5 compliant space (MW < 500, HBD ≤ 5, HBA ≤ 10) [1]. The direct-ether analog 3-(4-bromo-3-methylphenoxy)piperidine hydrochloride (CAS 1219967-99-3) has only 2 rotatable bonds due to the absence of the methylene spacer, reducing conformational entropy and potentially affecting binding kinetics. In the broader class of halogenated (phenoxymethyl)piperidines evaluated as sigma receptor ligands, compounds with 3 and 4 rotatable bonds and 2 HBD/2 HBA profiles exhibited favorable brain uptake and target engagement in vivo [2].

Drug-likeness assessment ADME prediction Fragment-based drug discovery

Absence of Published Biological Activity Data: Explicit Statement of Evidence Limitations

A comprehensive search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases as of May 2026 yielded no published biological activity data (IC50, Ki, Kd, EC50) specifically attributed to 3-[(4-bromo-3-methylphenoxy)methyl]piperidine hydrochloride. In contrast, structurally related halogenated 4-(phenoxymethyl)piperidines have been systematically characterized for sigma-1 and sigma-2 receptor binding affinity, with Ki values ranging from 0.38 nM to 361 nM across 11 derivatives [1]. The closest analog with registered binding data, 4-(4-bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine (CHEMBL46880), demonstrated sigma-1 Ki = 0.6 nM [2]. However, these data derive from the 4-substituted piperidine series and cannot be directly extrapolated to the 3-substituted target compound due to the critical role of N-substitution geometry in sigma receptor pharmacophore models.

Data transparency Procurement risk assessment Screening library selection

Optimal Application Scenarios for 3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride Based on Differentiated Evidence


SAR Exploration of 3-Substituted Piperidine Sigma Receptor Ligands

Based on the Waterhouse et al. (1997) pharmacophore model for halogenated (phenoxymethyl)piperidines, which established sigma-1 Ki values ranging from 0.38 to 24.3 nM for 4-substituted analogs [1], the 3-substituted geometry of the target compound enables systematic exploration of how the piperidine attachment position alters sigma-1/sigma-2 selectivity. The molecular weight of 320.65 g/mol and TPSA of 21.3 Ų [2] position this compound favorably for CNS penetration assessment, making it suitable as a comparator probe in radioligand displacement studies against the well-characterized 4-substituted series.

Building Block for Fragment-Based Drug Discovery Requiring Conformational Flexibility

With 3 rotatable bonds (vs. 2 for the direct-ether analog CAS 1219967-99-3) and a defined HCl salt form that ensures consistent protonation [2], the target compound offers greater conformational sampling for fragment-growing strategies. The 4-bromo substituent provides a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), while the 3-methyl group introduces controlled steric bulk without the ortho-steric hindrance present in the 2-methyl regioisomer (CAS 946713-55-9). This combination of features supports its use as a versatile intermediate in the synthesis of diverse piperidine-based screening libraries.

Procurement for Regiochemistry-Specific Pharmacophore Validation Studies

The unique 4-bromo-3-methyl substitution pattern distinguishes this compound from the 2-bromo-4-methyl isomer (CAS 1185303-89-2, AKSci 0520AD) and the des-methyl analog (CAS 214148-49-9) . In drug discovery programs where a specific halogen-bonding interaction with a target protein's backbone carbonyl has been predicted by computational modeling, the precise bromine position is critical. This compound serves as the exact chemical probe required to validate such in silico predictions, and its availability as an HCl salt at 95% purity from multiple suppliers ensures reproducible procurement across multi-year research programs.

Negative Control or Orthogonal Probe in Sigma Receptor Pharmacology

Given the extensive characterization of 4-(phenoxymethyl)piperidines as sigma-1 receptor ligands with defined structure-activity relationships [1], the 3-substituted target compound can function as a regioisomeric control to assess whether observed pharmacological effects are sensitive to the piperidine attachment position. The absence of published biological data for this specific compound [1] does not diminish its utility; rather, it represents an opportunity for laboratories seeking to generate novel SAR data that fills a documented gap in the (phenoxymethyl)piperidine knowledge base.

Quote Request

Request a Quote for 3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.